1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride
Description
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride is a piperazine derivative characterized by a 3-bromopropyl substituent and a methyl group on the piperazine ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of ligands for G-quadruplex DNA targeting and σ receptor antagonists . Its bromine atom enhances reactivity in alkylation and nucleophilic substitution reactions, making it valuable for constructing more complex molecules.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGCLKMZLDUZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCBr.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Methylpiperazine
A widely cited method involves reacting 4-methylpiperazine with 1-bromo-3-chloropropane under alkaline conditions. In a representative procedure:
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4-Methylpiperazine hydrochloride (10.8 mmol) and 1-bromo-3-chloropropane (10.8 mmol) are dissolved in a mixture of acetone (2.7 mL) and water (2.2 mL).
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25% NaOH (3.4 mL) is added dropwise at 0–10°C to minimize side reactions.
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The mixture is stirred at 25–30°C for 15–18 hours , followed by layer separation. The organic phase is concentrated under reduced pressure, and the residue is treated with dilute HCl to precipitate the dihydrochloride salt.
Reaction Optimization and Critical Parameters
Solvent Systems
Temperature Control
Base Selection
Purification and Characterization
Isolation Techniques
Analytical Data
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¹H NMR (D₂O, 400 MHz): δ 3.75–3.60 (m, 4H, piperazine CH₂), 3.45–3.30 (m, 4H, NCH₂), 2.95 (s, 3H, NCH₃), 2.20–2.05 (m, 2H, CH₂Br).
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HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Methodologies
Industrial-Scale Adaptations
For mass production, continuous flow reactors are employed to maintain consistent temperature and mixing. Key modifications include:
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Automated pH control during acidification to ensure reproducible crystallization.
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Short-path distillation for solvent recovery, reducing costs by ~40% .
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: N-oxides are formed.
Reduction: The major product is 1-(3-Propyl)-4-methylpiperazinedihydrochloride.
Scientific Research Applications
Chemistry
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride serves as an intermediate in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, particularly in the development of novel compounds with potential therapeutic effects .
Biology
In biological research, this compound is employed to study biological pathways and mechanisms. It has been noted for its role in developing enzyme inhibitors and receptor modulators. For instance, it can influence cellular signaling pathways and gene expression by interacting with various enzymes and proteins .
Medicine
In medicinal chemistry, this compound is a precursor for synthesizing potential therapeutic agents. These include compounds with antiviral, antibacterial, and anticancer properties. Its ability to modulate biological activities makes it a valuable candidate in drug development .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis through the modulation of specific signaling pathways .
Case Study 2: Sigma Receptor Modulation
Research on sigma receptors highlighted that compounds derived from this compound showed promising results as sigma receptor ligands. These ligands were tested in pain models, demonstrating their potential to alleviate mechanical hypersensitivity through agonistic or antagonistic interactions with sigma receptors .
Biochemical Interactions
The compound has been shown to interact with several enzymes and proteins, influencing their activity. For example:
- Kinases and Phosphatases: It can bind to active sites of these enzymes, leading to inhibition or activation of their functions.
- Gene Expression: It may cause changes in gene expression by interacting with DNA, affecting cellular processes such as proliferation and differentiation .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Intermediate for organic synthesis; reagent in chemical reactions |
| Biology | Study of biological pathways; development of enzyme inhibitors |
| Medicine | Precursor for antiviral, antibacterial, and anticancer agents |
| Sigma Receptor Research | Potential ligands for sigma receptors; pain modulation studies |
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes, making the compound useful in studying the molecular basis of diseases and developing new drugs.
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity Trends : Bromine in the target compound facilitates faster alkylation reactions compared to chlorine analogues, critical for synthesizing DNA-targeting ligands .
- Pharmacological Diversity : Aromatic substituents (e.g., dichlorophenyl in BD-1063) enhance receptor binding, while alkyl chains (e.g., bromopropyl) favor synthetic versatility .
- Solubility and Bioavailability: Hydrophilic groups (e.g., trimethoxybenzyl in Trimetazidine) improve drug-like properties, whereas bromopropyl derivatives are more suited for non-polar reaction environments .
Biological Activity
1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on recent research findings.
This compound is synthesized through the bromination of 4-methylpiperazine, followed by the introduction of a propyl group. The presence of the bromine atom significantly influences its reactivity and biological activity. This compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Biochemical Interactions
The compound interacts with multiple biological targets, including enzymes and receptors. Notably, it has been shown to modulate the activity of certain kinases and phosphatases, which play critical roles in cell signaling pathways. The binding of this compound to these proteins can lead to either inhibition or activation of their functions, impacting various cellular processes.
Cellular Effects
Research indicates that this compound can influence several cellular mechanisms:
- Cell Signaling : It modulates pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
- Gene Expression : The compound has been observed to alter gene expression profiles by interacting with DNA, resulting in upregulation or downregulation of specific genes.
- Metabolic Activity : It affects metabolic pathways by interacting with cytochrome P450 enzymes, influencing the metabolism of other compounds within the cell.
Dosage and Toxicity
The biological effects of this compound are dose-dependent:
- Low Doses : Minimal toxicity is observed.
- High Doses : Significant adverse effects, including liver and kidney damage, have been reported in animal studies. This highlights the importance of careful dosage management in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Molecular Mechanisms
The molecular mechanism of action involves:
- Binding Interactions : The compound can bind to active sites on enzymes or receptors, leading to functional modulation.
- Covalent Bond Formation : The bromopropyl group facilitates nucleophilic substitution reactions with biological nucleophiles, affecting protein function.
Transport and Distribution
The transport mechanisms for this compound involve specific membrane transporters that facilitate its entry into cells. Once inside, it accumulates in various cellular compartments, particularly in the cytoplasm and nucleus, where it exerts its biological effects.
Q & A
Q. What are the established synthetic methodologies for 1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride?
The synthesis typically involves nucleophilic substitution reactions. A common route starts with 4-methylpiperazine reacting with 1,3-dibromopropane under controlled alkaline conditions to form the bromopropyl intermediate. The dihydrochloride salt is precipitated using hydrochloric acid in a polar solvent like methanol. Purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity .
Q. How is structural confirmation of the compound achieved?
Confirmatory techniques include:
- NMR spectroscopy : H and C NMR to verify piperazine ring protons (δ 2.4–3.1 ppm) and bromopropyl chain integration.
- Mass spectrometry : ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 295.1).
- X-ray crystallography : For unambiguous assignment of stereochemistry and salt formation (e.g., chloride counterion interactions) .
Q. What are the recommended storage conditions to maintain stability?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid prolonged exposure to humidity, as hygroscopicity may lead to hydrolysis of the bromopropyl group. Periodic analysis via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) monitors degradation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Density functional theory (DFT) calculations predict transition states and energy barriers for nucleophilic substitution steps. Reaction path searches using software like GRRM or Gaussian identify intermediates, enabling solvent/catalyst selection (e.g., DMF as a polar aprotic solvent) to minimize side reactions. Machine learning models trained on reaction databases further prioritize high-yield conditions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response profiling : Test across a wide concentration range (nM to mM) to identify therapeutic vs. toxic thresholds.
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known agonists/antagonists).
- Orthogonal assays : Combine enzymatic inhibition studies with whole-cell assays to distinguish direct target effects from secondary mechanisms .
Q. How can low yields in bromopropyl-piperazine coupling be addressed?
- Catalyst screening : Tertiary amines (e.g., DIPEA) enhance nucleophilicity.
- Solvent optimization : Switch from methanol to acetonitrile to reduce protic interference.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically .
Q. What advanced analytical methods validate purity and impurity profiles?
- HPLC-MS/MS : Quantify trace impurities (e.g., unreacted 4-methylpiperazine) with a limit of detection (LOD) < 0.1%.
- ICP-OES : Detect residual metal catalysts (e.g., palladium) from synthetic steps.
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Analog synthesis : Replace the bromine atom with chloro/iodo groups or modify the piperazine methyl group.
- Biological testing : Screen analogs against target receptors (e.g., serotonin 5-HT) using radioligand binding assays.
- Molecular docking : Predict binding affinities using crystal structures of homologous receptors (e.g., PDB ID: 6WGT) .
Methodological Notes
- Data Interpretation : Conflicting results in receptor binding assays may arise from differences in membrane lipid composition or assay pH. Validate findings using isolated receptor preparations and standardized buffers .
- Safety Protocols : Follow OSHA guidelines for handling brominated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
